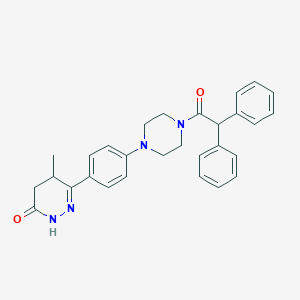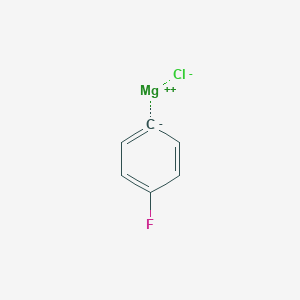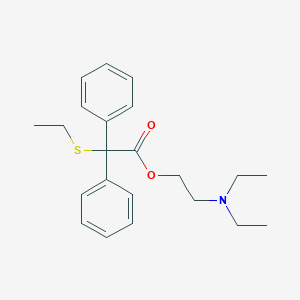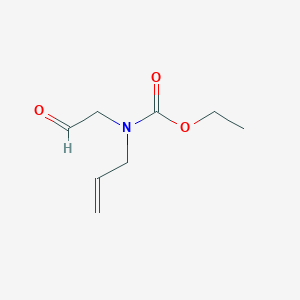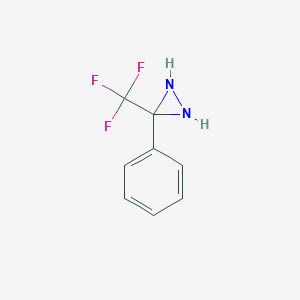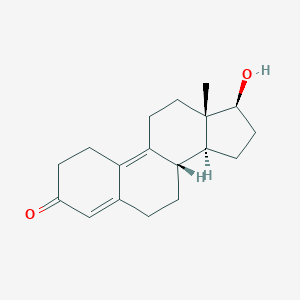
9(10)-Dehydronandrolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9(10)-Dehydronandrolone, also known as 9,10-Dehydro-19-nortestosterone, is a synthetic anabolic steroid with the molecular formula C18H24O2 and a molecular weight of 272.38 Da. This compound is known for its potent anabolic properties and reduced androgenic activity, making it a valuable compound in various scientific and medical research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9(10)-Dehydronandrolone typically involves the reduction of a precursor compound under specific conditions. One method involves using a compound as a substrate and subjecting it to a reduction reaction with a hydrogen donor, coenzyme, cosolvent, and carbonyl .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 9(10)-Dehydronandrolone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially forming ketones or alcohols.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, altering the compound’s structure.
Substitution: Substitution reactions can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
9(10)-Dehydronandrolone has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in analytical studies and as a starting material for synthesizing other steroids.
Biology: Studied for its effects on cellular processes and its potential as a selective androgen receptor modulator (SARM).
Medicine: Investigated for its potential to treat muscle wasting conditions, osteoporosis, and other androgen deficiency-related disorders.
Industry: Utilized in the development of performance-enhancing drugs and other pharmaceutical products.
Wirkmechanismus
The mechanism of action of 9(10)-Dehydronandrolone involves its interaction with androgen receptors (ARs). It binds to ARs with approximately three times the affinity of testosterone, leading to the activation of AR-mediated pathways . This activation results in increased protein synthesis, muscle growth, and bone density. Additionally, the compound may alter the action of endogenous growth factors and inhibit glucocorticoid action, contributing to its anabolic effects .
Vergleich Mit ähnlichen Verbindungen
Trenbolone (17beta-Hydroxyestra-4,9,11-trien-3-one): Known for its potent anabolic effects and reduced androgenic activity.
Dienogest (17alpha-Cyanomethyl-17beta-hydroxy-estra-4,9-dien-3-one): Used as an oral contraceptive and for the treatment of endometriosis.
Uniqueness: 9(10)-Dehydronandrolone is unique due to its specific binding affinity to androgen receptors and its ability to induce anabolic effects with reduced androgenic side effects. This makes it a valuable compound for research into muscle and bone wasting conditions, as well as for developing selective androgen receptor modulators (SARMs) with improved safety profiles .
Eigenschaften
CAS-Nummer |
6218-29-7 |
|---|---|
Molekularformel |
C18H24O2 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
(13S)-17-hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,15-17,20H,2-9H2,1H3/t15?,16?,17?,18-/m0/s1 |
InChI-Schlüssel |
PUQSDJZESAQGQS-HLYMMOCJSA-N |
SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2O |
Isomerische SMILES |
C[C@]12CCC3=C4CCC(=O)C=C4CCC3C1CCC2O |
Kanonische SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2O |
Key on ui other cas no. |
6218-29-7 |
Piktogramme |
Health Hazard |
Synonyme |
17β-Hydroxyestra-4,9-dien-3-one; 3-Oxo-4,9-estradien-17β-ol; 17β-hydroxy-estra-4,9-dien-3-one; 4,9-Estradien-17β-ol-3-one; RU 3118 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


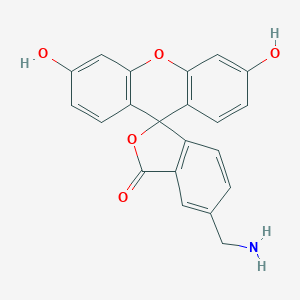

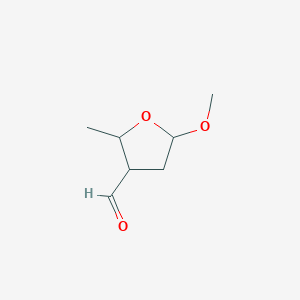
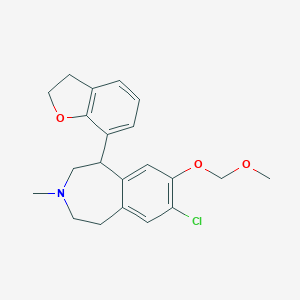
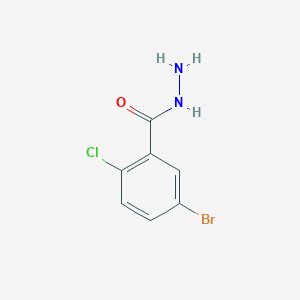
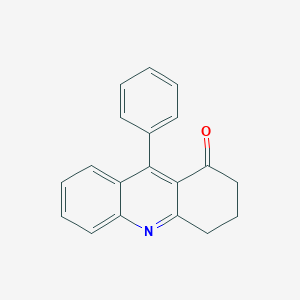
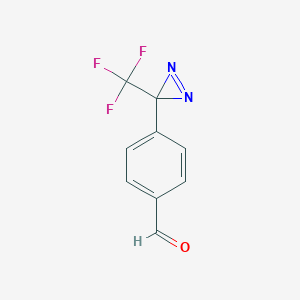
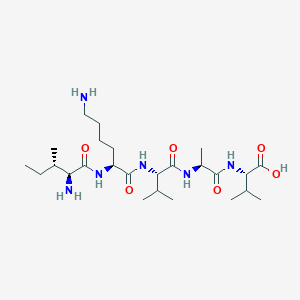
![Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B141184.png)
